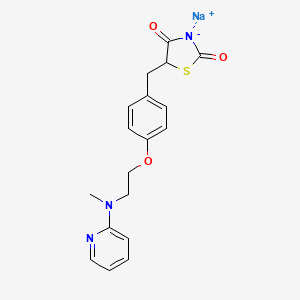

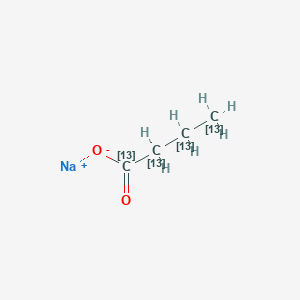

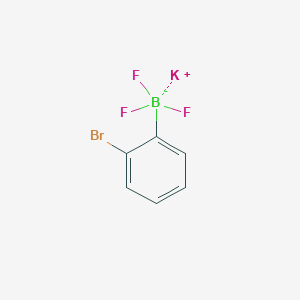

![molecular formula C13H9FN2OS2 B1324606 3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 440327-83-3](/img/structure/B1324606.png)

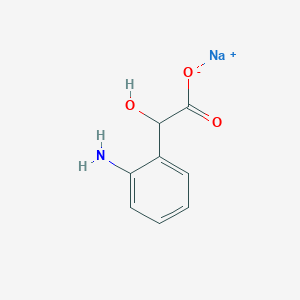

3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, also known as 3-FB-2-TDP, is a thiophene-based heterocycle with a broad range of applications in the scientific research field. It is a highly versatile compound, used in a variety of synthetic processes, and has shown promising results in the areas of biochemistry, pharmacology, and drug delivery.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Synthesis and Antibacterial and Antifungal Activity of New Thieno[2,3-d]Pyrimidin-4(3H)-One Derivatives : Compounds with structural similarities to 3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one have been synthesized and tested for their antibacterial and antifungal properties. The derivatives demonstrated potent activity against various strains of bacteria and fungi, surpassing the performance of conventional antifungals like fluconazole in certain cases (Kahveci et al., 2020).

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance Studies of Bicyclic Thiophene Derivatives : This study explored the NMR characteristics of compounds structurally related to 3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, focusing on the interactions and couplings observable in their NMR spectra. The findings contribute to understanding the molecular structure and behavior of these compounds (Hirohashi, Inaba, & Yamamoto, 1975).

Antitumor Applications

Synthesis and Evaluation of Antitumor Activity of New 4-substituted Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives : Research has shown that derivatives of 3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one exhibit significant antitumor activity against various human cancer cell lines. This suggests potential applications in cancer treatment and the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Physicochemical Properties and Biological Potential

Synthesis of Substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and Comparison of Their Properties : The study synthesized and compared the physicochemical properties and biological potential of various thieno[3,4-d]pyrimidine derivatives. The findings highlight the diverse applications and biological activities these compounds can offer, providing a basis for further research and drug development (Zadorozhny, Turov, & Kovtunenko, 2010).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit bruton’s tyrosine kinase (btk) . BTK is a key component of the B-cell receptor signaling pathway, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells .

Mode of Action

Similar compounds have been shown to disturb mitochondrial membrane potential and increase reactive oxygen species level in cells in a dose-dependent manner . This suggests that the compound may interact with its targets to induce changes in cellular processes, potentially leading to cell death .

Biochemical Pathways

The compound may affect the B-cell receptor signaling pathway, given its potential role as a BTK inhibitor . Activated BTK leads to activation of multiple signaling networks including RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and nuclear factor kappa B (NF-κB) pathways, which regulate the activation, survival, and proliferation of B cells .

Pharmacokinetics

Similar compounds have shown suitable pharmacokinetic properties in in silico admet studies . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The compound may induce cell apoptosis through the caspase 3-mediated apoptotic pathway . This could result in the death of cancer cells, providing a potential therapeutic effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s synthesis has been optimized by varying solvents, catalysts, and the use of microwave irradiation . Additionally, safety data sheets suggest that the compound may be combustible and corrosive to metals , indicating that storage and handling conditions can impact its stability and safety .

Eigenschaften

IUPAC Name |

3-[(2-fluorophenyl)methyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2OS2/c14-9-4-2-1-3-8(9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCBLSGJRQXASO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)NC2=S)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.